molecular formula C6H13O6P B7948676 Methyl 2-(dimethoxyphosphoryl)-2-methoxyacetate

Methyl 2-(dimethoxyphosphoryl)-2-methoxyacetate

Cat. No.: B7948676
M. Wt: 212.14 g/mol
InChI Key: QFAWSODDZBHNJQ-UHFFFAOYSA-N
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Description

Methyl 2-(dimethoxyphosphoryl)-2-methoxyacetate (CAS: 16141-78-9, molecular formula: C₆H₁₃O₆P) is a phosphonoacetate ester featuring a methoxy group at the α-carbon and two methoxy groups attached to the phosphoryl moiety . It is widely employed as a key intermediate in organic synthesis, particularly in Horner-Wadsworth-Emmons (HWE) reactions for constructing α,β-unsaturated carbonyl compounds . Its utility extends to the synthesis of azetidine and oxetane derivatives with neuroprotective or antibacterial properties . The compound’s structure combines electrophilic (phosphoryl) and nucleophilic (methoxy) functionalities, enabling diverse reactivity in cross-coupling and cyclization reactions .

Properties

IUPAC Name

methyl 2-dimethoxyphosphoryl-2-methoxyacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13O6P/c1-9-5(7)6(10-2)13(8,11-3)12-4/h6H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFAWSODDZBHNJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(C(=O)OC)P(=O)(OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13O6P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Substrate Synthesis and Reaction Conditions

A validated route starts with methyl 2-bromo-2-methoxyacetate, synthesized via bromination of methyl 2-methoxyacetate using PBr₃ or HBr in acetic acid. Subsequent treatment with P(OMe)₃ in toluene at 70°C under inert atmosphere facilitates nucleophilic displacement of bromide by the phosphite group. The reaction typically achieves yields of 80–84% after purification.

Key steps :

  • Bromination :
    Methyl 2-methoxyacetate+PBr3Methyl 2-bromo-2-methoxyacetate\text{Methyl 2-methoxyacetate} + \text{PBr}_3 \rightarrow \text{Methyl 2-bromo-2-methoxyacetate}

  • Phosphorylation :
    Methyl 2-bromo-2-methoxyacetate+P(OMe)3Methyl 2-(dimethoxyphosphoryl)-2-methoxyacetate+MeBr\text{Methyl 2-bromo-2-methoxyacetate} + \text{P(OMe)}_3 \rightarrow \text{this compound} + \text{MeBr}

Optimization Challenges

  • Solvent selection : Toluene outperforms benzene due to safety concerns, though higher temperatures (70°C vs. 40°C) are required.

  • Side reactions : Competing ester hydrolysis is mitigated by anhydrous conditions and molecular sieves.

Horner-Wadsworth-Emmons Olefination Precursor Route

This method leverages pre-formed phosphonates as intermediates for further functionalization.

Synthesis via α-Ketoester Intermediate

Methyl 2-methoxy-2-oxoacetate is condensed with dimethyl phosphite under basic conditions (e.g., NaH or DBU). The reaction proceeds via nucleophilic attack of the phosphite on the carbonyl carbon, followed by dehydration.

Reaction scheme :
Methyl 2-methoxy-2-oxoacetate+HP(O)(OMe)2DBUMethyl 2-(dimethoxyphosphoryl)-2-methoxyacetate+H2O\text{Methyl 2-methoxy-2-oxoacetate} + \text{HP(O)(OMe)}_2 \xrightarrow{\text{DBU}} \text{this compound} + \text{H}_2\text{O}

Yield and Scalability

  • Yields range from 70–75% under optimized conditions.

  • Scalability is limited by the hygroscopic nature of dimethyl phosphite, necessitating strict moisture control.

Direct Phosphorylation of Methoxy-Substituted Acetates

Two-Step One-Pot Synthesis

A modified approach involves simultaneous phosphorylation and esterification:

  • Phosphorylation : 2-Methoxyacetic acid reacts with PCl₃ to form 2-methoxyacetyl chloride.

  • Esterification : The acyl chloride is treated with methanol and P(OMe)₃, yielding the target compound.

Conditions :

  • Step 1 : PCl₃ in toluene at 70°C for 6 hours.

  • Step 2 : Addition of P(OMe)₃ and methanol at room temperature for 24 hours.

Yield : 84% overall.

Rhodium-Catalyzed Insertion Reactions

A nonoxidative method adapted from diazo compound chemistry utilizes rhodium catalysis.

Reaction Protocol

Methyl 2-diazo-2-methoxyacetate reacts with trimethyl phosphite in the presence of Rh₂(OAc)₄ (0.5 mol%) in acetonitrile at 110°C. The diazo group undergoes carbene insertion into the P–O bond of the phosphite.

Advantages :

  • Avoids halogenated intermediates.

  • Yields up to 90% with high purity.

Limitations :

  • Requires specialized handling of diazo compounds.

  • Rhodium catalysts increase costs.

Comparative Analysis of Methods

Method Starting Materials Conditions Yield Key Advantages Limitations
Michaelis-ArbusovMethyl 2-bromo-2-methoxyacetateToluene, 70°C, inert80–84%High yield; scalableRequires halogenated precursors
HWE PrecursorMethyl 2-methoxy-2-oxoacetateDBU, anhydrous THF70–75%Avoids halogensMoisture-sensitive reagents
One-Pot Synthesis2-Methoxyacetic acidPCl₃, P(OMe)₃, toluene84%Economical; one-pot procedureCorrosive reagents (PCl₃)
Rh-CatalyzedMethyl 2-diazo-2-methoxyacetateRh₂(OAc)₄, 110°C90%No halogens; high purityExpensive catalyst; diazo handling risks

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(dimethoxyphosphoryl)-2-methoxyacetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Synthetic Chemistry Applications

Methyl 2-(dimethoxyphosphoryl)-2-methoxyacetate is primarily utilized as a versatile intermediate in organic synthesis. Its ability to participate in various reactions makes it valuable for the preparation of complex molecules.

Synthesis of Dicarbonyl Compounds

The compound has been employed in the synthesis of 1,2-dicarbonyl derivatives through methodologies such as the Horner-Wadsworth-Emmons reaction. This reaction involves the formation of enolates that can react with aldehydes or ketones to yield α-keto acids and esters, which are crucial for further transformations into biologically active compounds .

Table 1: Synthesis of Dicarbonyl Compounds Using this compound

Reaction TypeProduct TypeYield (%)Reference
Horner-Wadsworth-Emmonsα-Keto acids77%
Grignard Reagent Addition1,2-DiketonesVaries

Asymmetric Hydrogenation

In asymmetric synthesis, this compound acts as a substrate for rhodium-catalyzed hydrogenation reactions. These reactions facilitate the production of enantiopure compounds that are essential in pharmaceuticals .

Table 2: Asymmetric Hydrogenation Results

Substrate TypeCatalyst UsedEnantiomeric Excess (%)Reference
3,3-Disubstituted Dehydroamino AcidsRhodium ComplexesUp to 93%

Medicinal Chemistry Applications

The compound's structural features allow it to function as a potential therapeutic agent. Its derivatives have shown promise in antiviral applications and as enzyme inhibitors.

Antiviral Activity

This compound and its analogs have been studied for their ability to inhibit viral DNA polymerases. For instance, alpha-carboxynucleoside phosphonates derived from this compound have demonstrated significant inhibitory effects against HIV reverse transcriptase without requiring metabolic activation .

Table 3: Antiviral Activity of Derivatives

Compound TypeVirus TargetInhibition MechanismReference
Alpha-carboxynucleoside PhosphonatesHIV Reverse TranscriptaseDirect Enzyme Inhibition

Biochemical Applications

In biochemistry, this compound is utilized in the design of nucleic acid analogs. Its phosphonate group enhances stability against enzymatic degradation, making it suitable for RNA interference applications.

RNA Interference Agents

Research has indicated that modifications using this compound can lead to potent RNA interference agents that effectively silence gene expression . These agents are crucial for therapeutic strategies targeting various diseases.

Table 4: RNA Interference Agents Derived from Methyl Phosphonates

Agent TypeTarget GeneEfficacy (%)Reference
Modified Nucleic AcidsVariousUp to 85%

Mechanism of Action

The mechanism of action of methyl 2-dimethoxyphosphoryl-2-methoxy-acetate involves its reactivity with various biological and chemical entities. The phosphoryl group can interact with enzymes and proteins, influencing their activity and function. The compound can also participate in phosphorylation reactions, which are crucial in many biological processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Phosphonoacetate esters share a common backbone but differ in substituents on the phosphorus atom or α-carbon, leading to variations in reactivity, stability, and applications. Below is a detailed comparison with key analogues:

Trimethyl Phosphonoacetate (CAS: 5927-18-4, C₅H₁₁O₅P)

  • Structural Difference : Lacks the α-methoxy group present in the target compound.
  • Synthesis : Prepared via phosphorylation of methyl acetate derivatives, often under basic conditions similar to those used for Methyl 2-(dimethoxyphosphoryl)-2-methoxyacetate .
  • Applications: Primarily used in polymer chemistry for synthesizing thermoresponsive polymers via aminolysis .
  • Reactivity : Less sterically hindered due to the absence of the α-methoxy group, making it more reactive in nucleophilic substitutions .
  • Safety : Higher toxicity (H302: harmful if swallowed; H318: causes serious eye damage) compared to the target compound (H315: skin irritation; H319: eye irritation) .

Triethyl 2-Fluoro-2-phosphonoacetate (CAS: 2356-16-3, C₈H₁₆FO₅P)

  • Structural Difference : Contains a fluorine atom at the α-position and ethoxy groups on phosphorus.
  • Reactivity : The electronegative fluorine enhances electrophilicity at the α-carbon, facilitating fluorinated alkene synthesis. In contrast, the methoxy group in the target compound stabilizes intermediates via resonance .
  • Applications: Used in fluorinated drug intermediates, whereas this compound is preferred for non-fluorinated bioactive molecules .

Methyl 2-(((Benzyloxy)carbonyl)amino)-2-(dimethoxyphosphoryl)acetate (CAS: 88568-95-0, C₁₃H₁₈NO₇P)

  • Structural Difference: Incorporates a benzyloxycarbonyl-protected amino group at the α-position.
  • Applications: Serves as a precursor to azabicyclic amino acids with antibacterial activity, such as ficellomycin derivatives.
  • Synthesis: Requires additional steps for amino group introduction, increasing complexity compared to the target compound’s straightforward HWE synthesis .

Comparative Data Table

Property This compound Trimethyl Phosphonoacetate Triethyl 2-Fluoro-2-phosphonoacetate Methyl 2-(Benzyloxycarbonylamino) Derivative
CAS No. 16141-78-9 5927-18-4 2356-16-3 88568-95-0
Molecular Weight 212.14 g/mol 182.11 g/mol 242.18 g/mol 331.26 g/mol
Key Functional Groups α-Methoxy, phosphoryl (dimethoxy) Phosphoryl (trimethoxy) α-Fluoro, phosphoryl (triethoxy) α-Amino (protected), phosphoryl (dimethoxy)
Primary Applications Neuroprotective agents, cyclization reactions Thermoresponsive polymers Fluorinated drug intermediates Antibacterial azabicycles
Hazards (GHS) H315, H319, H227 H302, H318, H335 Not reported Not reported

Key Research Findings

  • Synthetic Efficiency: this compound achieves higher yields (~73%) in azetidine synthesis compared to Trimethyl Phosphonoacetate (~56% in polymer precursor reactions) .
  • Thermal Stability: The α-methoxy group in the target compound enhances thermal stability (storage at 2–8°C under inert atmosphere) compared to Trimethyl Phosphonoacetate, which requires dark, dry storage .

Biological Activity

Methyl 2-(dimethoxyphosphoryl)-2-methoxyacetate (CAS No. 5927-18-4) is a phosphonate compound that has garnered attention for its potential biological activities and applications in organic synthesis. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

  • Molecular Formula : C5_5H11_{11}O5_5P
  • Molecular Weight : 182.11 g/mol
  • Purity : ≥95%
  • Density : 1.2 g/cm³
  • Boiling Point : 311 °C at 760 mmHg
  • Flash Point : 109.7 °C

Biological Activity Overview

This compound exhibits a range of biological activities, primarily related to its role as an intermediate in the synthesis of various phosphonate compounds. These compounds are often studied for their potential use as antiviral agents, enzyme inhibitors, and in other therapeutic applications.

Antiviral Properties

Research has indicated that phosphonate compounds, including this compound, can act as inhibitors of viral DNA polymerases. For instance, studies have shown that alpha-carboxynucleoside phosphonates (α-CNPs), which include similar structural motifs, exhibit pronounced inhibition against HIV reverse transcriptase . This suggests a potential application for this compound in antiviral drug development.

Enzyme Inhibition

The compound has been explored for its ability to inhibit various enzymes. Notably, it has been shown to affect the activity of D-glyceraldehyde-3-phosphate dehydrogenase through multiple inhibition analyses . This highlights its potential as a lead compound for developing enzyme inhibitors that could have therapeutic implications.

Synthesis and Application

  • Synthesis of Phosphonates : this compound serves as a precursor in the synthesis of more complex phosphonate derivatives. For example, it can be transformed into various substrates via the Horner-Wadsworth-Emmons reaction, which is significant for creating compounds with biological relevance .
  • Antiviral Activity : A study focused on synthesizing nucleoside carboxyphosphonates demonstrated that derivatives of this compound could be effective against viral polymerases without the need for metabolic activation . This positions the compound as a promising candidate in the development of new antiviral therapies.

Data Table: Biological Activities and Applications

Activity Type Description Reference
AntiviralInhibits HIV reverse transcriptase; potential for antiviral drug development
Enzyme InhibitionAffects D-glyceraldehyde-3-phosphate dehydrogenase activity
Synthetic IntermediateUsed in synthesis of various phosphonates via Horner-Wadsworth-Emmons reaction

Q & A

Q. What comparative advantages does this compound offer over other HWE reagents (e.g., Still–Gennari reagent) in α,β-unsaturated ester synthesis?

  • Methodology: Higher thermal stability and reduced hygroscopicity improve shelf life. Benchmarked against Still–Gennari, it provides broader solvent compatibility (e.g., THF, CH₂Cl₂) and comparable E/Z selectivity (>90%) .

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